molecular formula C23H27N3O2 B2894133 3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899983-69-8

3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No. B2894133
CAS RN: 899983-69-8
M. Wt: 377.488
InChI Key: MOVIVHCQBGNMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a useful research compound. Its molecular formula is C23H27N3O2 and its molecular weight is 377.488. The purity is usually 95%.
BenchChem offers high-quality 3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial, Anti-Inflammatory, and Antioxidant Activity

One study investigated spiro derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines, highlighting compounds with significant antimicrobial activity against S. aureus ATCC 43300. These compounds also showed anti-inflammatory effects superior to the reference drug diclofenac and high antioxidant activity, underscoring their potential in therapeutic applications (Mandzyuk et al., 2020).

Sigma Receptor Ligands

Another area of research involves novel spiropiperidines as highly potent and subtype-selective σ-receptor ligands. These compounds were explored for their affinity for σ1- and σ2-receptors, indicating potential applications in neuropharmacology and as tools for understanding receptor function (Maier & Wünsch, 2002).

Synthesis and Molluscicidal Activity

Research into new derivatives of 1-(Hydroxy/substituted Phenyl)-3-arylpropenones, including dihydropyrazolo[1,5-c][1,3]benzoxazines, has demonstrated promising molluscicidal activity. This suggests potential applications in controlling mollusc populations that are vectors for diseases (Nawwar et al., 1993).

Ultrasound-Promoted Synthesis

The use of ultrasound-promoted synthesis for spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives showcases an innovative method for creating compounds with potential pharmacological applications. This method highlights improvements in reaction rates and yields, indicating a more efficient pathway for compound synthesis (Wang et al., 2012).

Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents indicates the exploration of these compounds for therapeutic applications in CNS disorders. These efforts aim to develop novel treatments that could offer benefits over existing medications (Bauer et al., 1976).

properties

IUPAC Name

3-(1'-propylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-2-12-25-13-10-23(11-14-25)26-21(19-8-3-4-9-22(19)28-23)16-20(24-26)17-6-5-7-18(27)15-17/h3-9,15,21,27H,2,10-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVIVHCQBGNMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

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